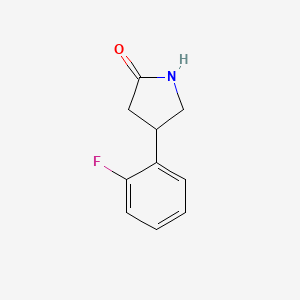

4-(2-Fluorophenyl)pyrrolidin-2-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-9-4-2-1-3-8(9)7-5-10(13)12-6-7/h1-4,7H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSKMPHWPAXAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pyrrolidin 2 One Core: a Privileged Scaffold in Medicinal Chemistry

The pyrrolidin-2-one ring, a five-membered lactam, is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals. frontiersin.orgnih.gov This scaffold is considered a "privileged structure" in drug discovery due to its ability to serve as a versatile framework for interacting with a wide range of biological targets. frontiersin.orgnih.gov Its significance is underscored by several key characteristics:

Structural Versatility: The pyrrolidin-2-one core allows for the introduction of various substituents at different positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a specific biological target. nih.gov

Three-Dimensionality: The non-planar nature of the saturated pyrrolidine (B122466) ring provides a three-dimensional architecture that can effectively explore the binding pockets of proteins and other biological macromolecules. nih.gov

Pharmacological Diversity: Derivatives of pyrrolidin-2-one have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. frontiersin.orgresearchgate.netresearchgate.net For instance, certain derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and as agents targeting DNA gyrase and topoisomerase IV in bacteria. frontiersin.orgebi.ac.uk

The Role of Fluorine in Modern Drug Design

The strategic incorporation of fluorine atoms into organic molecules is a well-established and powerful strategy in pharmaceutical research. tandfonline.com Fluorine's unique properties can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile in several advantageous ways:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic breakdown by enzymes in the body. sinoshiny.comnumberanalytics.com This increased stability can lead to a longer duration of action for a drug. numberanalytics.com

Increased Potency: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with its target protein and thereby increasing its potency. tandfonline.comsinoshiny.com

Improved Bioavailability: The introduction of fluorine can modulate a molecule's lipophilicity, which is a critical factor in its ability to cross cell membranes and be absorbed by the body. tandfonline.comnih.gov By fine-tuning lipophilicity, medicinal chemists can optimize a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Investigating 4 2 Fluorophenyl Pyrrolidin 2 One: a Confluence of Favorable Features

Established Synthetic Pathways for Pyrrolidin-2-one Ring Formation

The construction of the pyrrolidin-2-one ring is a cornerstone of various synthetic approaches. Several established methods have been adapted and optimized for the synthesis of 4-aryl substituted lactams, including the target compound this compound.

Cyclization Reactions Utilizing Precursors with 2-Fluorophenyl Moieties

A common strategy for the synthesis of this compound involves the cyclization of linear precursors that already contain the 2-fluorophenyl group. These precursors are typically γ-amino acids or their derivatives, which can be induced to cyclize under various conditions. For instance, the reduction of a cyano group to a primary amine in a molecule containing a 2-fluorophenyl moiety can be followed by an intramolecular cyclization to form the desired lactam ring. Similarly, the cyclization of γ-nitro esters, followed by reduction of the nitro group and subsequent lactamization, presents another viable route.

Another prominent method is the aza-Baeyer-Villiger rearrangement of cyclobutanone (B123998) derivatives. In this approach, a 3-(2-fluorophenyl)cyclobutanone can be treated with an aminating agent, such as O-(diphenylphosphinyl)hydroxylamine (DPPH), to induce a rearrangement that expands the four-membered ring to the five-membered pyrrolidin-2-one ring system. orgsyn.org This method offers a direct route to the 4-arylpyrrolidin-2-one core structure.

Strategies Involving Donor–Acceptor Cyclopropanes

Donor-acceptor (D-A) cyclopropanes have emerged as versatile building blocks in organic synthesis, including the formation of pyrrolidin-2-ones. mdpi.comnih.gov These highly reactive three-membered rings can undergo ring-opening reactions with various nucleophiles, followed by cyclization to afford a range of heterocyclic compounds. mdpi.comnih.govresearchgate.net

In the context of synthesizing this compound derivatives, a D-A cyclopropane (B1198618) bearing a 2-fluorophenyl group as the donor substituent can be reacted with a primary amine. This reaction is typically catalyzed by a Lewis acid, which facilitates the opening of the cyclopropane ring to form a γ-amino ester intermediate. nih.gov Subsequent in situ lactamization, often promoted by a change in reaction conditions such as the addition of an acid or base, leads to the formation of the pyrrolidin-2-one ring. mdpi.comnih.gov A variety of substituents on both the D-A cyclopropane and the amine are well-tolerated in these transformations. mdpi.com

A specific example demonstrated the synthesis of 5-(3,4,5-trimethoxyphenyl)-1-(2-fluorophenyl)pyrrolidin-2-one from the corresponding D-A cyclopropane and 2-fluoroaniline. nih.gov This one-pot process was shown to be scalable, providing the product in good yield. nih.gov The general applicability of this method allows for the synthesis of a diverse library of 1,5-substituted pyrrolidin-2-ones. nih.gov

Photoinduced Organocatalyzed Cyclization Approaches

In recent years, photoredox catalysis has become a powerful tool for the construction of complex molecules under mild conditions. Photoinduced organocatalyzed cyclization reactions offer a green and efficient route to pyrrolidin-2-ones. rsc.org These reactions typically involve a three-component cyclization of a styrene (B11656) derivative, an α-bromoalkyl ester, and a primary amine under visible light irradiation. rsc.org

While a specific example for the synthesis of this compound using this method is not explicitly detailed in the provided search results, the general mechanism suggests its feasibility. A 2-fluorostyrene (B1345600) could potentially serve as the styrene component, which upon reaction with an α-bromoalkyl ester and a suitable amine under photocatalytic conditions, would generate a radical intermediate that undergoes cyclization to form the pyrrolidin-2-one ring. This approach avoids the use of metal catalysts and can often be performed under mild reaction conditions. rsc.org Further research in this area could lead to the direct synthesis of the target compound.

Novel Synthetic Routes and Innovations

The development of more efficient, scalable, and versatile synthetic methods is a continuous effort in organic chemistry. This section highlights some of the newer approaches and innovations in the synthesis of this compound and related derivatives.

Development of Efficient and Scalable Synthetic Protocols

The demand for pyrrolidin-2-one derivatives in various fields, including pharmaceuticals, necessitates the development of synthetic protocols that are not only efficient in terms of yield but also scalable for large-scale production. One such example is the one-pot synthesis of 1,5-disubstituted pyrrolidin-2-ones from D-A cyclopropanes and primary amines. A scaled-up synthesis of 5-(3,4,5-trimethoxyphenyl)-1-(2-fluorophenyl)pyrrolidin-2-one was successfully demonstrated, highlighting the practical utility of this method. nih.gov

The optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, plays a crucial role in improving the efficiency and scalability of these protocols. For instance, the use of microwave irradiation has been shown to significantly accelerate Suzuki coupling reactions, a key step in some synthetic routes to aryl-substituted heterocycles. mdpi.com

Below is a table summarizing the reaction conditions for a model one-pot synthesis of a pyrrolidin-2-one derivative from a donor-acceptor cyclopropane and an aniline, which could be adapted for the synthesis of this compound.

| Entry | Catalyst (mol%) | Solvent | Additive (equiv) | Temperature (°C) | Yield (%) |

| 1 | Ni(ClO₄)₂·6H₂O (20) | DCE | None | 80 | 45 |

| 2 | Ni(ClO₄)₂·6H₂O (20) | Toluene | None | 110 | 30 |

| 3 | Ni(ClO₄)₂·6H₂O (20) | DCE | Acetic Acid (2) | 80 | 75 |

| 4 | Ni(ClO₄)₂·6H₂O (10) | DCE | Acetic Acid (2) | 80 | 72 |

| 5 | Sc(OTf)₃ (20) | DCE | None | 80 | 25 |

This table is a representative example based on general findings for the synthesis of similar compounds and may not reflect the exact conditions for this compound.

Introduction of the 2-Fluorophenyl Group via Coupling Reactions

An alternative to building the pyrrolidin-2-one ring onto a pre-existing 2-fluorophenyl-containing precursor is to introduce the 2-fluorophenyl group at a later stage of the synthesis via a cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly between aryl groups. organic-chemistry.orglibretexts.org

In this strategy, a pyrrolidin-2-one derivative bearing a suitable leaving group (e.g., a halide or triflate) at the 4-position can be coupled with a 2-fluorophenylboronic acid or its ester derivative. The reaction is catalyzed by a palladium complex in the presence of a base. organic-chemistry.orglibretexts.org The choice of palladium catalyst and ligands is crucial for the success of the coupling reaction and has been the subject of extensive research. youtube.com

The Buchwald-Hartwig amination is another important palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.orglibretexts.org While typically used to form aryl amines, variations of this reaction could potentially be employed to construct the N-aryl bond in derivatives of this compound where the 2-fluorophenyl group is attached to the nitrogen atom. researchgate.netacsgcipr.org

The following table provides a general overview of catalysts and conditions often employed in Suzuki-Miyaura coupling reactions.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 80-100°C |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100°C |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Water | 80°C |

| PdCl₂(dppf) | - | Cs₂CO₃ | THF/Water | 60-80°C |

This table represents common conditions for Suzuki-Miyaura couplings and specific optimization would be required for the synthesis of this compound.

Synthetic Strategies and Analytical Methodologies for this compound

The synthesis and analysis of enantiomerically pure chiral compounds are of paramount importance in medicinal chemistry and materials science. The compound this compound, a substituted γ-lactam, represents a scaffold of significant interest. While detailed literature exclusively focused on this specific molecule is limited, its stereoselective synthesis, purification, and analytical characterization can be effectively achieved through established and analogous methodologies developed for 4-aryl-pyrrolidin-2-ones and related heterocyclic structures.

Structure Activity Relationship Sar and Structure Biology Relationship Sbr Analysis

Impact of 2-Fluorophenyl Moiety Position and Substituent Modifications on Biological Activity

The position of the 2-fluorophenyl group and any additional substituents on this aromatic ring play a pivotal role in modulating the biological activity of 4-(2-Fluorophenyl)pyrrolidin-2-one and its analogs. The fluorine atom, with its high electronegativity and relatively small size, can significantly alter the electronic properties and metabolic stability of the molecule. nih.govtandfonline.com

The introduction of a phenyl substituent on the pyrrolidone ring of piracetam, a known nootropic agent, has been shown to impart anticonvulsant activity while retaining its cognitive-enhancing properties. researchgate.net Further modifications to this phenyl ring can fine-tune the pharmacological profile. For instance, in a series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones, variations in the position and electronic nature of the pyrrolidinone ring were found to severely diminish activity, highlighting the critical nature of the spatial arrangement of the aryl substituent relative to the pyrrolidinone core. researchgate.netdrugbank.com

The presence of fluorine on the phenyl ring is a common strategy in drug design to block metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and efficacy. nih.govtandfonline.com The electron-withdrawing effect of the fluorine atom can also influence the pKa of nearby functional groups, which can impact binding affinity and bioavailability. tandfonline.comnih.gov

Research on related 4-phenylpyrrolidone derivatives has demonstrated that the nature and position of substituents on the phenyl ring are critical for activity. For example, in a study of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives, the 2,6-dimethylanilide derivative showed the most potent anticonvulsant activity, surpassing the reference drug levetiracetam. researchgate.net This suggests that steric and electronic factors introduced by substituents on the phenyl ring are key determinants of biological response.

| Compound/Modification | Biological Activity | Reference |

| Introduction of a phenyl substituent to piracetam | Induces anticonvulsant activity | researchgate.net |

| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Potent anticonvulsant activity | researchgate.net |

| Variations in the position of the pyrrolidinone ring in 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones | Diminished activity | researchgate.netdrugbank.com |

| Fluorine substitution on the phenyl ring | Increased metabolic stability and efficacy | nih.govtandfonline.com |

Influence of Stereochemistry on Pharmacological Profiles and Target Binding

The pyrrolidinone ring of this compound contains a chiral center at the C4 position, meaning it can exist as two enantiomers. The stereochemistry at this center is a critical determinant of the compound's pharmacological profile and its ability to bind to specific biological targets. The spatial arrangement of the 2-fluorophenyl group is crucial for optimal interaction with the binding site of a receptor or enzyme.

The stereoselective synthesis of pyrrolidine (B122466) derivatives is a major focus in medicinal chemistry, as different enantiomers of a drug can have vastly different activities, potencies, and even toxicities. mdpi.comnih.gov For example, the stereoselective synthesis of 3,4-dihydroxy-pyrrolidin-2-one has been shown to yield compounds with partial inhibition of alpha-glucosidase. nih.gov

In the broader context of pyrrolidine-containing drugs, stereochemistry is paramount. The development of highly diastereoselective methods for synthesizing densely substituted pyrrolidines allows for the creation of specific stereoisomers for biological evaluation. ua.es The absolute configuration of the chiral centers in the pyrrolidinone ring dictates the three-dimensional shape of the molecule, which in turn governs its fit within a biological target.

| Stereochemical Aspect | Impact on Biological Activity | Reference |

| Chirality at the C4 position | Determines enantiomer-specific activity and target binding | mdpi.comnih.gov |

| Stereoselective synthesis | Enables production of specific, biologically active enantiomers | nih.govua.es |

| Absolute configuration of chiral centers | Dictates the 3D shape and fit within biological targets | ua.es |

Molecular Hybridization and Scaffold Modification Strategies to Optimize Efficacy

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for optimizing the efficacy of drug candidates. The this compound scaffold can be hybridized with other molecular fragments to enhance its biological activity, improve its pharmacokinetic properties, or target multiple biological pathways.

One approach involves modifying the amide moiety of the pyrrolidinone ring. For example, the synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives, where an acetic acid group is attached to the nitrogen of the pyrrolidinone ring and further derivatized, has led to compounds with potent anticonvulsant and nootropic activities. researchgate.net This strategy effectively combines the 4-phenylpyrrolidinone pharmacophore with other chemical moieties to enhance the desired biological effect.

Scaffold modification can also involve altering the pyrrolidinone ring itself or the phenyl group. The synthesis of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones, where a sulfonamide-containing phenyl group is attached to the pyrrolidinone nitrogen, has yielded potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3. researchgate.netdrugbank.com This demonstrates how scaffold modification can be used to target specific enzymes with high selectivity.

| Hybridization/Modification Strategy | Resulting Compound/Class | Biological Target/Activity | Reference |

| Amide modification of pyrrolidinone | (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives | Anticonvulsant and nootropic activity | researchgate.net |

| Scaffold modification with a sulfonamide group | 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones | AKR1C3 inhibition | researchgate.netdrugbank.com |

Pharmacophore Elucidation for Target Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. While a specific pharmacophore model for this compound has not been extensively defined in the literature, key features can be inferred from related compounds.

A typical pharmacophore model for this class of compounds would likely include:

A hydrogen bond acceptor: The carbonyl group of the pyrrolidin-2-one ring is a key hydrogen bond acceptor.

A hydrophobic/aromatic region: The 2-fluorophenyl group provides a significant hydrophobic and aromatic feature that can engage in van der Waals and pi-pi stacking interactions with the target protein.

A hydrogen bond donor: The NH group of the pyrrolidinone ring can act as a hydrogen bond donor.

Pharmacophore modeling and 3D-QSAR studies on related series, such as 2-phenylpyrimidine (B3000279) analogues, have successfully identified five-point pharmacophore models that correlate with biological activity. nih.gov Similar approaches could be applied to a series of this compound derivatives to elucidate a precise pharmacophore model for a specific biological target.

Analysis of Steric Factors Affecting Biological Activity

Steric factors, which relate to the size and shape of the molecule and its substituents, play a critical role in the biological activity of this compound. The presence of the fluorine atom at the 2-position of the phenyl ring, while electronically significant, also introduces a steric constraint that can influence the conformation of the molecule and its interaction with a binding site.

In the case of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones, altering the size or polarity of the piperidino ring was found to diminish activity, indicating that the steric bulk and properties of substituents at this position are finely tuned for optimal target engagement. researchgate.netdrugbank.com Furthermore, a 4D-QSAR analysis of 2-arylidene indan-1,3-diones revealed that bulky, nonpolar substituents at certain positions tend to increase biological activity, suggesting that steric bulk can be advantageous in some cases. nih.gov The introduction of a fluorine atom into a small ring system like cyclopropane (B1198618) can lead to destabilization due to increased s-character in the bonds, which could also be a factor in the conformational preferences of the pyrrolidinone ring. acs.org

| Steric Factor | Impact on Biological Activity | Reference |

| Distance between phenyl substituents and pyrrolidine nitrogen | Critical for antifungal activity in 1-phenylpyrrolidine-2,5-diones | researchgate.net |

| Size and polarity of substituents | Altering these can diminish activity, as seen in 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones | researchgate.netdrugbank.com |

| Bulky, nonpolar substituents | Can increase activity in some systems, like 2-arylidene indan-1,3-diones | nih.gov |

| Fluorine substitution in small rings | Can lead to ring destabilization and influence conformation | acs.org |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand (the drug molecule) and a target protein.

For derivatives of pyrrolidin-2-one, molecular docking has been instrumental in identifying potential therapeutic targets. For instance, studies on various pyrrolidin-2-one analogs have shown their potential as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. nih.gov In a typical docking study, the 3D structure of 4-(2-Fluorophenyl)pyrrolidin-2-one would be placed into the binding site of a target protein. The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score.

The interactions governing the binding would be analyzed, which typically include:

Hydrogen Bonds: The carbonyl oxygen and the amine hydrogen of the pyrrolidinone ring are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The fluorophenyl ring would likely engage in hydrophobic interactions with nonpolar residues of the protein's binding pocket.

Pi-Pi Stacking: The aromatic phenyl ring can interact with aromatic residues like tyrosine, phenylalanine, or tryptophan in the target protein.

A hypothetical docking study of this compound against a target like AChE might reveal key interactions with amino acid residues in the active site, providing a rationale for its potential inhibitory activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Prediction

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. Following molecular docking, MD simulations are often employed to validate the stability of the predicted ligand-protein complex.

For a compound like this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions, etc.) and calculating the atomic motions over a period of nanoseconds or even microseconds. nih.gov The stability of the complex is assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory suggests a stable binding mode.

MD simulations can also reveal:

Conformational Flexibility: How the ligand and protein adapt to each other upon binding.

Water-Mediated Interactions: The role of water molecules in the binding site, which can form bridging hydrogen bonds.

Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

Studies on related pyrrolidinone derivatives have successfully used MD simulations to confirm the stability of their complexes with targets like DNase I and to elucidate the key residues involved in maintaining the binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

To build a QSAR model for a series of compounds including this compound, researchers would synthesize and test a library of related analogs. Various molecular descriptors would be calculated for each compound, such as:

Electronic Properties: Dipole moment, partial charges.

Steric Properties: Molecular volume, surface area.

Hydrophobic Properties: LogP (partition coefficient).

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to create an equation that correlates these descriptors with the observed biological activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D fields around the molecules. These models can provide contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobicity would increase or decrease activity, guiding the design of more potent analogs. nih.gov QSAR studies on other classes of pyrrolidinones have been successful in predicting their antiarrhythmic and herbicidal activities. nih.gov

In Silico Prediction of Biological Activity and Pharmacokinetic Parameters

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.gov For this compound, various computational tools can predict its drug-likeness and potential liabilities.

| ADMET Parameter | Predicted Property for a Pyrrolidinone-based Compound | Implication |

|---|---|---|

| Absorption | High gastrointestinal absorption | Good potential for oral bioavailability. |

| Distribution | Potential to cross the blood-brain barrier | Could be a candidate for CNS-related disorders. |

| Metabolism | Prediction of metabolic stability and sites of metabolism (e.g., by Cytochrome P450 enzymes) | Helps in identifying potential drug-drug interactions and designing more stable compounds. |

| Excretion | Prediction of renal or biliary clearance pathways | Important for determining dosing regimens. |

| Toxicity | Assessment of potential for cardiotoxicity, hepatotoxicity, mutagenicity (Ames test), etc. | Early identification of safety risks. nih.gov |

These predictions are based on large datasets of known compounds and their experimental ADMET properties. While these predictions need experimental validation, they are invaluable for prioritizing which compounds to advance in the drug discovery pipeline.

Quantum Chemical Calculations for Mechanistic Insights into Biological Action

Quantum chemical calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic structure of a molecule. nih.gov These methods can be used to understand the reactivity and mechanistic details of a drug's action at an atomic level.

For this compound, quantum chemical calculations could be used to:

Determine Accurate Molecular Geometry: To obtain a precise 3D structure for use in docking and MD simulations.

Calculate Reaction Energies: To understand the mechanism of how the compound might be metabolized or how it might covalently interact with a target.

Analyze Electronic Properties: To understand the charge distribution, frontier molecular orbitals (HOMO and LUMO), and how the fluorine substituent influences the electronic nature of the phenyl ring.

Studies on similar heterocyclic compounds have used methods like Density Functional Theory (DFT) to characterize their molecular structures and vibrational spectra, confirming the synthesized structures and providing a deeper understanding of their chemical properties. mdpi.com

Future Research Directions and Therapeutic Potential of 4 2 Fluorophenyl Pyrrolidin 2 One

Strategies for Optimization of Efficacy and Selectivity

To enhance the therapeutic profile of 4-(2-Fluorophenyl)pyrrolidin-2-one, several optimization strategies can be employed, focusing on improving its efficacy and selectivity for specific biological targets.

Structural Modifications: The pyrrolidinone scaffold allows for extensive chemical modifications. nih.gov Introducing substituents at different positions on the pyrrolidine (B122466) ring or the phenyl group could significantly alter the compound's pharmacological properties. For instance, the stereochemistry of the molecule can be explored, as different stereoisomers often exhibit varied biological activities and binding affinities to target proteins. nih.govresearchgate.net

Fluorine Substitution: The presence of a fluorine atom on the phenyl ring is a key feature. Fluorine is often used in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the compound's pharmacokinetic profile. Further investigation into the optimal position and number of fluorine substitutions could lead to improved drug-like properties.

Bioisosteric Replacement: Key functional groups within the molecule can be replaced with other groups that have similar physical or chemical properties (bioisosteres). This can lead to compounds with improved potency, selectivity, or reduced toxicity.

A systematic approach to structure-activity relationship (SAR) studies would be crucial. nih.gov By synthesizing and screening a library of analogs, researchers can identify the key structural features responsible for the desired biological activity, leading to the design of more potent and selective compounds. nih.gov

Exploration of Novel Biological Targets and Therapeutic Indications

The pyrrolidinone core is a common feature in drugs targeting the central nervous system (CNS), as well as in agents with antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net This suggests that this compound could have a wide range of potential therapeutic applications.

Central Nervous System Disorders: Pyrrolidinone derivatives have been investigated for their potential in treating neurological and psychiatric conditions. Future research could explore the activity of this compound on CNS targets such as neurotransmitter receptors, ion channels, or enzymes involved in neuroinflammation.

Infectious Diseases: Some pyrrolidinone-containing compounds have shown promise as antibacterial agents. researchgate.net For example, certain pyrrolidine-2,3-diones have been identified as inhibitors of P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis. mdpi.com Screening this compound and its derivatives against a panel of pathogenic bacteria could uncover novel antibiotic scaffolds.

Oncology: The pyrrolidinone scaffold has also been incorporated into anticancer agents. nih.gov Investigating the effect of this compound on cancer cell proliferation, apoptosis, and other cancer-related pathways could reveal its potential as an oncology therapeutic.

Inflammatory Diseases: A structurally related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has been shown to inhibit Toll-like receptor (TLR) signaling pathways, which are key mediators of inflammation. nih.gov This suggests that this compound may also possess anti-inflammatory properties and could be a candidate for treating inflammatory conditions. nih.gov

| Potential Therapeutic Area | Potential Biological Targets | Rationale |

| Central Nervous System | Neurotransmitter receptors, Ion channels, Enzymes | Pyrrolidinone derivatives are known to have CNS activity. |

| Infectious Diseases | Bacterial enzymes (e.g., PBP3) | The pyrrolidinone scaffold is found in some antibacterial agents. researchgate.netmdpi.com |

| Oncology | Kinases, Apoptosis pathways | The pyrrolidinone structure is present in some anticancer compounds. nih.gov |

| Inflammatory Diseases | Toll-like receptors (TLRs), Cyclooxygenase (COX) | A related compound has shown anti-inflammatory effects via TLR inhibition. nih.gov |

Development of Advanced Preclinical Models for Compound Evaluation

To accurately assess the therapeutic potential of this compound, it is essential to use advanced preclinical models that can better predict clinical outcomes.

Human-based In Vitro Models: The use of human-derived cells and tissues can provide more physiologically relevant data than traditional animal models. ncardia.com Induced pluripotent stem cells (iPSCs) can be differentiated into various cell types, such as neurons or cardiac cells, to create human-specific disease models in a dish. ncardia.com These models can be used for target identification, lead optimization, and predicting potential adverse effects. ncardia.com

Organ-on-a-Chip Technology: Microfluidic devices that mimic the structure and function of human organs can provide a more dynamic and complex environment for drug testing than traditional cell cultures.

Advanced In Vivo Models: For CNS drug discovery, a variety of animal models are available to study neurodegenerative diseases like Alzheimer's and Parkinson's, as well as psychiatric disorders. medicilon.comporsolt.comnaasonscience.com These models aim to replicate key aspects of human diseases, including behavioral changes and pathological features. naasonscience.com The use of multiple models, including both in vitro and in vivo systems, can provide a more comprehensive understanding of a drug candidate's effects. catapult.org.uk

Opportunities for Interdisciplinary Research Synergies in Drug Discovery

The development of novel therapeutics like this compound can be significantly accelerated through interdisciplinary collaboration.

Academia-Industry Partnerships: Collaboration between academic researchers, who often focus on basic science and target discovery, and pharmaceutical companies, with their expertise in drug development and clinical trials, can bridge the gap between bench and bedside. nih.gov

Government and Non-Profit Initiatives: Organizations like the National Institutes of Health (NIH) have established programs to support translational research and facilitate interdisciplinary collaboration. nih.govpsychologicalscience.org The NIH Blueprint Neurotherapeutics Network, for example, provides resources and expertise to help academic researchers advance their drug discovery projects. youtube.com

Integration of Technology and Biology: The convergence of fields such as biology, chemistry, engineering, and data science is driving innovation in drug discovery. themunicheye.com For example, computational modeling and artificial intelligence can be used to predict the properties of new compounds, identify potential drug targets, and design more efficient clinical trials.

By leveraging these interdisciplinary synergies, the scientific community can more effectively explore the therapeutic potential of promising compounds like this compound and accelerate the development of new medicines for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(2-fluorophenyl)pyrrolidin-2-one during synthesis?

- Methodological Answer :

- Hazard Identification : Classify risks using GHS criteria, including acute toxicity (oral, Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .

- Safety Measures : Use PPE (gloves, goggles, lab coats), work in a fume hood, and maintain emergency eyewash/shower access. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.

- First Aid : Immediate rinsing for skin/eye contact (15+ minutes) and medical consultation for ingestion/inhalation.

Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for fluorine-induced splitting patterns and pyrrolidinone ring signals (e.g., carbonyl carbon at ~175 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with fluorophenyl and lactam moieties.

- Infrared (IR) Spectroscopy : Identify carbonyl stretching (C=O) at ~1680–1720 cm and C-F vibrations at ~1100–1250 cm .

Advanced Research Questions

Q. What strategies can optimize the synthetic yield of this compound under varying reaction conditions?

- Methodological Answer :

-

Reconditioning Solvents : Test polar aprotic solvents (e.g., DMF, THF) for improved lactam cyclization.

-

Catalyst Screening : Evaluate bases (e.g., KCO, DBU) or transition-metal catalysts (e.g., Pd/C) for intermediate steps.

-

Temperature Gradients : Optimize reflux conditions (e.g., 80–120°C) to balance reaction rate and byproduct formation.

-

Purity Monitoring : Use HPLC with phenyl-hexyl columns (e.g., Ascentis® Express) for real-time purity analysis .

Reaction Parameter Optimal Range Impact on Yield Solvent (DMF) 100 mL/mol Maximizes cyclization efficiency Temperature 100°C Reduces side reactions Catalyst (DBU) 10 mol% Accelerates ring closure

Q. How do intermolecular interactions in the crystal lattice influence the stability of this compound?

- Methodological Answer :

-

X-ray Crystallography : Resolve hydrogen bonding (e.g., C=O∙∙∙H-N) and fluorophenyl π-π stacking interactions. Use bond-length deviation analysis (<0.01 Å) to assess conformational rigidity .

-

Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (>200°C) with lattice energy from intermolecular forces.

-

Hirshfeld Surface Analysis : Quantify F∙∙∙H and C∙∙∙C contacts to predict solubility and hygroscopicity .

Interaction Type Bond Length (Å) Angle (°) C=O∙∙∙H-N 2.89 165.2 F∙∙∙H (aryl) 2.45 142.7

Q. How should researchers address contradictory data in spectroscopic vs. crystallographic structural analyses?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived torsion angles with X-ray data (e.g., pyrrolidinone ring puckering).

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility undetected in static crystal structures.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to reconcile discrepancies in bond lengths/angles .

Notes on Data Contradiction and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.